REACTION_CXSMILES
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C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[C:15]([NH:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)([CH3:18])([CH3:16])[CH3:17]
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Name
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|
Quantity
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13.9 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)NC(C)(C)C
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Name
|
|
Quantity
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140 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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1.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated at RT until the theoretical uptake of H2
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Type
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CUSTOM
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Details
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(2 h)
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Duration
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2 h
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Type
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CUSTOM
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Details
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After the catalyst had been removed by suction
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Type
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FILTRATION
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Details
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filtering
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Name
|
|
Type
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product
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Smiles
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C(C)(C)(C)NC1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |